3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals due to its ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Amination: The intermediate is then subjected to amination, where an amino group is introduced at the desired position on the benzene ring.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where the piperidine acts as a nucleophile and replaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, compounds containing sulfonamide groups are often explored for their antibacterial properties. This specific compound may be investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2,5-dichlorophenyl)sulfonamide: Lacks the piperidine and amino groups but shares the sulfonamide and dichlorophenyl moieties.
4-(piperidin-1-yl)benzenesulfonamide: Contains the piperidine and sulfonamide groups but lacks the dichlorophenyl and amino groups.
Uniqueness
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperidine ring and the dichlorophenyl group enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-12-4-6-14(19)16(10-12)21-25(23,24)13-5-7-17(15(20)11-13)22-8-2-1-3-9-22/h4-7,10-11,21H,1-3,8-9,20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXZANQKVUZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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